3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid
Description
3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 3-cyano-2-fluorophenyl substituent at the 5-position of the benzene ring. This compound combines electron-withdrawing groups (cyano, fluorine) with a carboxylic acid moiety, conferring unique physicochemical and biological properties. For instance, derivatives such as 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid exhibit potent anticancer activity (IC₅₀ = 5 µM) via histone deacetylase (HDAC) inhibition .
Properties
IUPAC Name |
3-amino-5-(3-cyano-2-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-13-8(7-16)2-1-3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6H,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRXNUDTQUGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689828 | |
| Record name | 5-Amino-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-30-3 | |
| Record name | 5-Amino-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
Antithrombotic Properties
One of the primary applications of 3-amino-5-(3-cyano-2-fluorophenyl)benzoic acid is in the development of antithrombotic agents. Research indicates that derivatives of cyanobenzoic acids can serve as intermediates for producing therapeutic agents aimed at preventing or treating thrombotic conditions, such as myocardial infarction, unstable angina, and other cardiovascular diseases . The mechanism involves inhibiting platelet aggregation, which is critical in thrombus formation, thereby reducing the risk of clot-related complications.
Cancer Treatment
Recent studies have highlighted the potential anticancer activity of compounds related to this structure. For instance, certain benzamide derivatives have shown significant inhibitory effects on cancer cell proliferation across various human cancer cell lines, indicating that similar analogs of this compound may possess comparable anticancer properties . The compound's ability to inhibit cell growth could be leveraged in developing new cancer therapies.
Neuropharmacological Research
Metabotropic Glutamate Receptor Modulation
The compound has also been studied for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Research has demonstrated that 3-cyano-5-fluorophenyl derivatives can be effective in modulating neurotransmission and may have implications for treating neuropsychiatric disorders . This modulation can potentially lead to advancements in therapies for conditions like anxiety and depression.
Synthetic Applications
Chemical Synthesis Intermediates
In synthetic organic chemistry, this compound serves as a valuable intermediate for creating more complex molecules. Its structure allows for various functional group modifications, facilitating the synthesis of novel compounds with desired biological activities. The compound can be easily coupled with other amines to generate diverse libraries of chemical entities for further pharmacological testing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituents on the benzoic acid backbone significantly influence solubility, acidity, and bioactivity. Key analogs include:
*BA: Benzoic Acid
- Electron-Withdrawing Groups: The cyano (-CN) and fluorine (-F) groups in the target compound enhance acidity (lower pKa) compared to non-halogenated analogs. This increases solubility in polar solvents and may improve membrane permeability.
Pharmacological Activity
Benzoic acid derivatives are explored for anticancer, anti-inflammatory, and antimicrobial activities:
*Predicted activity based on structural similarity to active derivatives.
- Anticancer Potential: The cyano group in the target compound may enhance HDAC inhibitory activity, similar to nitro-substituted analogs.
Physicochemical and Partitioning Behavior
Extraction efficiency and solubility depend on substituent-driven lipophilicity:
- Distribution Coefficient (m) : Benzoic acid derivatives with -CF₃ or -CN groups exhibit higher m values than acetic acid, favoring rapid extraction in emulsion liquid membranes.
- Zwitterionic Behavior: Unlike glycine, p-aminobenzoic acid remains non-zwitterionic at its isoelectric point, reducing aqueous solubility. The target compound’s amino and carboxylic acid groups may adopt a zwitterionic form at physiological pH, enhancing bioavailability.
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the role of molecular connectivity indices (0JA, 1JA, JB) in predicting oral LD₅₀ in mice:
- Electron-Withdrawing Groups : -CN and -F increase toxicity (lower LD₅₀) due to enhanced electrophilicity.
- Training Dataset Accuracy: QSTR models achieve R² > 0.9 for 39 benzoic acids, enabling reliable toxicity forecasts for novel derivatives.
Biological Activity
3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid is a compound with potential pharmacological applications due to its unique structural features, including an amino group, cyano group, and fluorine substitution. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following functional groups:
- Amino Group (-NH2) : Imparts basic properties and potential for hydrogen bonding.
- Cyano Group (-C≡N) : Enhances the compound's reactivity and may influence binding affinity to biological targets.
- Fluorine Atom (-F) : Modifies lipophilicity and can affect the compound's interaction with enzymes and receptors.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both cyano and fluorine groups can enhance binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biological pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as cancer.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Activity
Some studies have explored the antibacterial potential of similar compounds. For example, pyrrole benzamide derivatives have shown promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential antibacterial properties.
Case Studies
- In Vitro Studies : A study evaluating the effects of various benzoic acid derivatives on human cancer cell lines demonstrated that modifications in the structure significantly influenced their antiproliferative activity. Compounds with similar structural motifs showed IC50 values indicating strong growth inhibition .
- Metabolic Stability : Research on related compounds has examined their metabolic stability and protein binding in vivo. These studies are crucial for understanding how modifications impact pharmacokinetics, which is essential for drug development .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | IC50 (µM) | Activity Type | Targeted Cell Lines |
|---|---|---|---|
| This compound | TBD | Antiproliferative | MCF-7, A549 |
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Antibacterial | Staphylococcus aureus |
| Doxorubicin | ~0.16 | Antiproliferative | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
